molecular formula C20H22O6 B8799368 Isobutylshikonin

Isobutylshikonin

Cat. No.: B8799368
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. It is known for its vibrant red pigment and has been traditionally used in various medicinal and cosmetic applications. The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin derivatives from the roots of Lithospermum erythrorhizon, followed by purification processes. The thermal degradation reactions are carried out at pH 3.0 in a 50 mM glycine buffer with 50% ethanol/water solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant roots, followed by chromatographic separation and purification. The use of high-performance liquid chromatography (HPLC) is common for the quantitative determination of shikonin derivatives in traditional Chinese medicine ointments .

Chemical Reactions Analysis

Types of Reactions

Isobutylshikonin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .

Scientific Research Applications

Isobutylshikonin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Isobutylshikonin is part of a family of shikonin derivatives, including:

  • Shikonin
  • Acetylshikonin
  • Deoxyshikonin
  • Beta-hydroxyisovalerylshikonin

Compared to these compounds, this compound exhibits unique properties such as moderate inhibition of DPPH radicals and significant antioxidant activities . Its stability and bioactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3

InChI Key

BVRYLTBIGIAADD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

288 mg (1 mmole) of shikonin, 226 mg (1.1 mmole) of dicyclohexylcarbodiimide and 30 mg (0.25 mmole) of 4-dimethylaminopyridine were dissolved in 3 ml of dry dichloromethane. To the resulting solution was added 88 mg (1 mmole) of isobutanoic acid at 0° C. under nitrogen gas, and the mixture was stirred for 30 minutes and then at room temperature for further 3 hours. The resulting product was separated and purified according to the procedures as described in Example 1 to obtain 161 mg (Yield: 45%) of the title compound having the following structure as a red oil.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Yield
45%

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